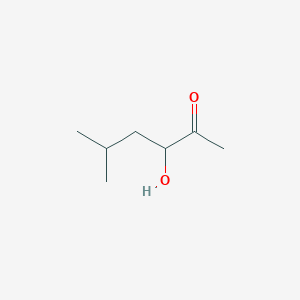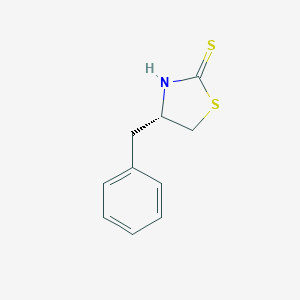![molecular formula C14H15BO3 B067407 2-[(2-Methylphenoxy)methyl]benzeneboronic acid CAS No. 170924-68-2](/img/structure/B67407.png)
2-[(2-Methylphenoxy)methyl]benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(2-Methylphenoxy)methyl]benzeneboronic acid” is a chemical compound with the molecular formula C14H15BO3 . It is a type of boronic acid, which are compounds that are known for their versatility in various scientific research applications.
Molecular Structure Analysis
The molecular structure of “2-[(2-Methylphenoxy)methyl]benzeneboronic acid” consists of a benzene ring attached to a boronic acid group and a methylphenoxy group . The boronic acid group contains a boron atom bonded to two hydroxyl groups and the benzene ring .Chemical Reactions Analysis
Boronic acids, including “2-[(2-Methylphenoxy)methyl]benzeneboronic acid”, are often used in Suzuki-Miyaura coupling reactions . This is a type of carbon-carbon bond-forming reaction that is widely used in organic synthesis .Applications De Recherche Scientifique
Cross-Coupling Reactions in Organic Synthesis
Specific Scientific Field
Organic chemistry and synthetic methodology.
Summary of the Application
(2-((o-Tolyloxy)methyl)phenyl)boronic acid
is a valuable reagent in cross-coupling reactions. It participates in reactions such as the Suzuki–Miyaura coupling, which allows the formation of carbon–carbon bonds. In this context, it serves as a boron source that reacts with various electrophiles (e.g., aryl halides) in the presence of a palladium catalyst. The resulting products are important intermediates for the synthesis of pharmaceuticals, agrochemicals, and functional materials .
Experimental Procedures
Fluorescent Sensors for Analyte Detection
Specific Scientific Field
Analytical chemistry and sensor development.
Summary of the Application
Boronic acids, including (2-((o-Tolyloxy)methyl)phenyl)boronic acid , can act as fluorescent sensors. They selectively bind to diols (such as sugars) due to their reversible covalent interactions. For example, a boronic acid-based sensor can detect catechol and its amino derivatives (e.g., dopamine, DOPA, and DOPAC) .
Experimental Procedures
Medicinal Chemistry: Boron-Based Drug Design
Specific Scientific Field
Medicinal chemistry and drug discovery.
Summary of the Application
Borinic acids, including (2-((o-Tolyloxy)methyl)phenyl)boronic acid , have been explored as potential drug candidates. Their unique properties, such as enhanced Lewis acidity and coordination abilities, make them interesting targets for designing enzyme inhibitors, antiviral agents, or other bioactive compounds .
Experimental Procedures
These are just three of the six applications. If you’d like to explore more, feel free to ask! 😊
Rhodium-Catalyzed Intramolecular Amination
Specific Scientific Field
Organometallic chemistry and catalysis.
Summary of the Application
(2-((o-Tolyloxy)methyl)phenyl)boronic acid
can be employed in rhodium-catalyzed intramolecular amination reactions. In this context, it serves as a boron source that reacts with nitrogen-containing substrates, leading to the formation of cyclic amines. These reactions are valuable for constructing complex heterocyclic structures .
Experimental Procedures
Palladium-Catalyzed Stereoselective Heck-Type Reaction
Specific Scientific Field
Organic synthesis and stereoselective transformations.
Summary of the Application
Boronic acids, including (2-((o-Tolyloxy)methyl)phenyl)boronic acid , participate in palladium-catalyzed Heck-type reactions. These reactions allow the direct arylation of alkenes, leading to the formation of new carbon–carbon bonds. The stereoselectivity of these transformations is crucial for accessing specific geometric isomers .
Experimental Procedures
Boronic Acid-Based Dynamic Click Chemistry
Specific Scientific Field
Chemical biology and dynamic covalent chemistry.
Summary of the Application
Boronic acids, including (2-((o-Tolyloxy)methyl)phenyl)boronic acid , play a role in dynamic click chemistry. These reversible reactions have applications in creating structural and functional components. Boronic acids can participate in dynamic combinatorial chemistry, leading to the formation of diverse molecular assemblies .
Experimental Procedures
Propriétés
IUPAC Name |
[2-[(2-methylphenoxy)methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c1-11-6-2-5-9-14(11)18-10-12-7-3-4-8-13(12)15(16)17/h2-9,16-17H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBHMYSLYGTHQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=CC=CC=C2C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400721 |
Source


|
| Record name | {2-[(2-Methylphenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(2-methylphenoxy)methyl]phenyl]boronic Acid | |
CAS RN |
170924-68-2 |
Source


|
| Record name | {2-[(2-Methylphenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

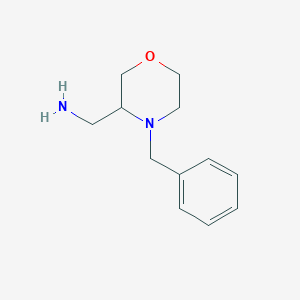
![Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B67327.png)

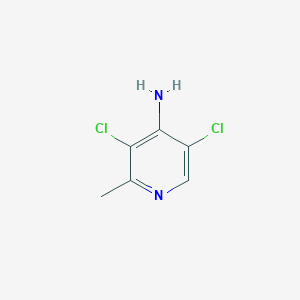

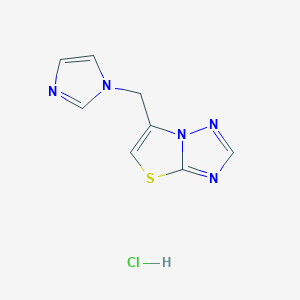



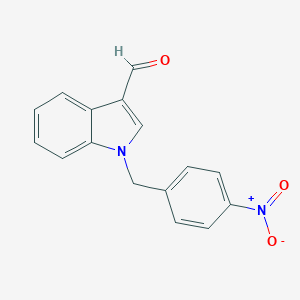

![1-Imidazo[1,5-A]pyridin-1-YL-ethanone](/img/structure/B67356.png)
